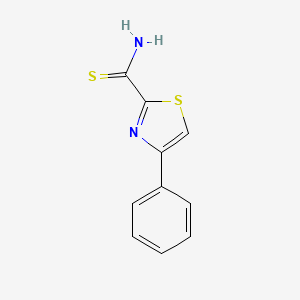

2-Thiazolecarbothioamide,4-phenyl-

Description

2-Thiazolecarbothioamide,4-phenyl- is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4 and a thioamide (-C(=S)-NH₂) moiety at position 2. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

CAS No. |

214352-08-6 |

|---|---|

Molecular Formula |

C10H8N2S2 |

Molecular Weight |

220.3 g/mol |

IUPAC Name |

4-phenyl-1,3-thiazole-2-carbothioamide |

InChI |

InChI=1S/C10H8N2S2/c11-9(13)10-12-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |

InChI Key |

AMSAGSXZGUYLEQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=S)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolecarbothioamide,4-phenyl- typically involves the Hantzsch thiazole synthesis. This method includes the condensation of thioamides with α-haloketones under reflux conditions. For instance, the reaction of thioamide with phenacyl bromide in the presence of a base such as triethylamine can yield the desired thiazole derivative .

Industrial Production Methods: While specific industrial production methods for 2-Thiazolecarbothioamide,4-phenyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Thiazolecarbothioamide,4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives of the thiazole ring.

Scientific Research Applications

2-Thiazolecarbothioamide,4-phenyl- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antifungal, and antileishmanial activities.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-Thiazolecarbothioamide,4-phenyl- involves its interaction with various molecular targets:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.

Antileishmanial Activity: It targets specific enzymes in the Leishmania parasite, leading to cell death.

Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II.

Comparison with Similar Compounds

Thiazole Derivatives with Carboxamide vs. Thioamide Groups

4-Phenyl-2-carboxamide thiazoles (e.g., compound 4a from ):

These compounds replace the thioamide with a carboxamide (-C(=O)-NH₂). The carboxamide group participates in stronger hydrogen bonds due to the electronegative oxygen atom, whereas the thioamide’s sulfur atom may enhance metal coordination or induce conformational flexibility . For instance, 4a (2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide) exhibits a melting point of 121–122°C and distinct NMR spectral features (e.g., δ 8.98 ppm for the amide proton) .

Heteroaryl Substitutions at Position 4

- 4-Pyridinyl Thiazoles ():

Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide feature a pyridinyl group instead of phenyl. The pyridine nitrogen introduces basicity, influencing solubility and target interactions (e.g., with kinases or receptors). Such derivatives are optimized for anticancer activity via structure-activity relationship (SAR) studies .

Thiazole Derivatives with Hydrazide and Thioether Moieties

- 4-Methyl-2-phenylthiazole-5-carbohydrazide (): This compound features a carbohydrazide (-CONHNH₂) group at position 5 and a phenyl group at position 2. It serves as a precursor for thiadiazole derivatives with notable anticancer activity (e.g., compound 7b, IC₅₀ = 1.61 μg/mL against HepG-2 cells). The hydrazide group facilitates condensation reactions, enabling diverse derivatization . Comparison: The thioamide in 2-Thiazolecarbothioamide,4-phenyl- may offer distinct reactivity, such as forming metal complexes or acting as a hydrogen-bond donor/acceptor in target binding .

- Thioether Derivatives (): Compound 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) contains a thioether (-S-) linkage.

Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.